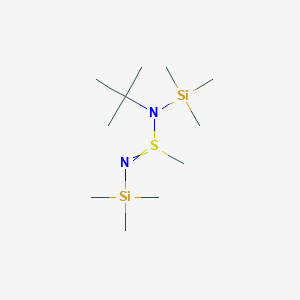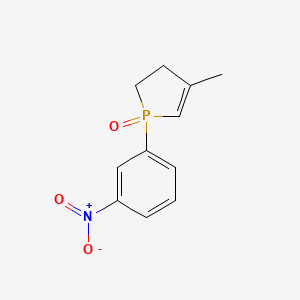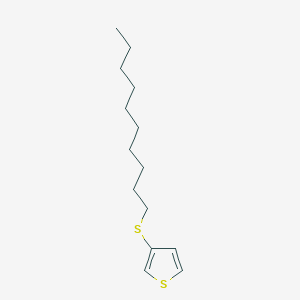
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other psychoactive substances and has been studied for its effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and can result in stimulant-like effects. Additionally, the compound may interact with specific receptors, such as the serotonin 5-HT2B receptor, contributing to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine is structurally similar to other psychoactive compounds, such as:
6-(2-aminopropyl)benzofuran (6-APB): Known for its empathogenic and stimulant effects.
3,4-methylenedioxyamphetamine (MDA): A well-known psychoactive compound with similar effects on neurotransmitter systems.
3,4-methylenedioxymethamphetamine (MDMA):
The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(11)7-9-5-4-6-10(12-9)13(2)3/h4-6,8H,7,11H2,1-3H3 |
InChI-Schlüssel |
WWYZEVJODJDAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC(=CC=C1)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)





